molecular formula C10H20BrN3OSi2 B14652731 5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine CAS No. 50271-92-6

5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine

Cat. No.: B14652731
CAS No.: 50271-92-6
M. Wt: 334.36 g/mol
InChI Key: FACYSDZVGGOMDR-UHFFFAOYSA-N
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Description

5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine is a chemical compound with the molecular formula C11H22BrN3OSi2. This compound is characterized by the presence of bromine, trimethylsilyl, and trimethylsilyloxy groups attached to a pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, and silylating agents such as trimethylsilyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, while in coupling reactions, a new carbon-carbon bond is formed.

Scientific Research Applications

5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine is unique due to the presence of both trimethylsilyl and trimethylsilyloxy groups, which enhance its reactivity and make it a versatile intermediate in various chemical reactions. Its structure allows for specific interactions in biological and chemical systems, making it valuable in research and industrial applications.

Properties

CAS No.

50271-92-6

Molecular Formula

C10H20BrN3OSi2

Molecular Weight

334.36 g/mol

IUPAC Name

5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C10H20BrN3OSi2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3,(H,12,13,14)

InChI Key

FACYSDZVGGOMDR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=C1Br)O[Si](C)(C)C

Origin of Product

United States

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